molecular formula C17H17ClN6 B8519923 6-(azetidin-3-yl)-2-(2-chlorophenyl)-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine

6-(azetidin-3-yl)-2-(2-chlorophenyl)-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine

Cat. No.: B8519923
M. Wt: 340.8 g/mol
InChI Key: IUBCSMYQCYXYMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(azetidin-3-yl)-2-(2-chlorophenyl)-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C17H17ClN6 and its molecular weight is 340.8 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H17ClN6

Molecular Weight

340.8 g/mol

IUPAC Name

6-(azetidin-3-yl)-2-(2-chlorophenyl)-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine

InChI

InChI=1S/C17H17ClN6/c1-10-6-16(24-23-10)21-15-7-14(11-8-19-9-11)20-17(22-15)12-4-2-3-5-13(12)18/h2-7,11,19H,8-9H2,1H3,(H2,20,21,22,23,24)

InChI Key

IUBCSMYQCYXYMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)NC2=NC(=NC(=C2)C3CNC3)C4=CC=CC=C4Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of tert-butyl 3-(6-chloro-2-(2-chlorophenyl)pyrimidin-4-yl)azetidine-1-carboxylate (280 mg, 0.74 mmol), 5-methyl-1H-pyrazol-3-amine (86 mg, 0.88 mmol), DIPEA (124 mg, 0.96 mmol) and sodium iodide (122 mg, 0.81 mmol) in DMF (5 mL) was heated at 120° C. overnight. The reaction mixture was concentrated and the residue partitioned between EtOAc and brine. After a further extraction with EtOAc, the combined organics were dried (MgSO4), filtered and concentrated. Purification was achieved by column chromatography (eluting with petroleum ether/ethyl acetate, 1/1). The residue was dissolved in TFA (1 mL) and DCM (3 mL) and stirred for 45 min and then concentrated. Purification by Gilson preparatory HPLC gave the azetidine as a white solid (32 mg, 13%). MS (ES+) m/e=341. 1H NMR: (DMSO) 2.23 (3H, s), 4.05-4.28 (5H, m), 6.25 (1H, s), 7.11 (1H, s), 7.43-7.65 (3H, m), 7.78 (1H, d), 8.97 (1H, s), 9.61 (1H, s), 10.47 (1H, s).
Name
tert-butyl 3-(6-chloro-2-(2-chlorophenyl)pyrimidin-4-yl)azetidine-1-carboxylate
Quantity
280 mg
Type
reactant
Reaction Step One
Quantity
86 mg
Type
reactant
Reaction Step One
Name
Quantity
124 mg
Type
reactant
Reaction Step One
Quantity
122 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
13%

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